molecular formula C22H24ClNO8 B13432339 Noscapine N-Oxide Hydrochloride

Noscapine N-Oxide Hydrochloride

Cat. No.: B13432339
M. Wt: 465.9 g/mol
InChI Key: NBUGJFAWLMEDRD-SQYDCFKDSA-N
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Description

Noscapine N-Oxide Hydrochloride is a derivative of noscapine, a naturally occurring alkaloid found in the opium poppy (Papaver somniferum). Noscapine itself is known for its antitussive (cough-suppressing) properties and has been used in medicine for many years. The N-oxide derivative is of particular interest due to its potential enhanced biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Noscapine N-Oxide Hydrochloride typically involves the oxidation of noscapine. One common method includes reacting noscapine with meta-chloroperbenzoic acid (mCPBA) to form the N-oxide. This reaction is carried out under acidic conditions to yield the hydrochloride salt of the N-oxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Noscapine N-Oxide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The initial formation of the N-oxide from noscapine is an oxidation reaction.

    Reduction: The N-oxide can be reduced back to noscapine under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Meta-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Zinc and hydrochloric acid (HCl) are commonly used for reduction reactions.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

Scientific Research Applications

Noscapine N-Oxide Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Noscapine N-Oxide Hydrochloride exerts its effects primarily through interaction with microtubules. It binds to tubulin, a protein that forms microtubules, and disrupts their dynamic instability. This leads to cell cycle arrest in the mitotic phase and induces apoptosis (programmed cell death) in cancer cells. The compound’s ability to cross the blood-brain barrier makes it particularly useful in treating brain tumors .

Comparison with Similar Compounds

    Noscapine: The parent compound, known for its antitussive properties.

    Bromo-noscapine: A derivative with enhanced anticancer activity.

    Nornoscapine: A demethylated form of noscapine with different biological activities.

Comparison: Noscapine N-Oxide Hydrochloride is unique in its enhanced ability to disrupt microtubule dynamics compared to noscapine. Its N-oxide group provides additional sites for chemical modification, potentially leading to derivatives with improved pharmacological properties. Unlike bromo-noscapine, which has a bromine atom, the N-oxide derivative offers a different mechanism of action and potentially fewer side effects .

Properties

Molecular Formula

C22H24ClNO8

Molecular Weight

465.9 g/mol

IUPAC Name

(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-6-oxido-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-3H-2-benzofuran-1-one;hydrochloride

InChI

InChI=1S/C22H23NO8.ClH/c1-23(25)8-7-11-9-14-20(30-10-29-14)21(28-4)15(11)17(23)18-12-5-6-13(26-2)19(27-3)16(12)22(24)31-18;/h5-6,9,17-18H,7-8,10H2,1-4H3;1H/t17-,18+,23?;/m1./s1

InChI Key

NBUGJFAWLMEDRD-SQYDCFKDSA-N

Isomeric SMILES

C[N+]1(CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-].Cl

Canonical SMILES

C[N+]1(CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-].Cl

Origin of Product

United States

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